molecular formula C18H24N2O2 B2798113 N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide CAS No. 2379983-88-5

N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide

Numéro de catalogue B2798113
Numéro CAS: 2379983-88-5
Poids moléculaire: 300.402
Clé InChI: HOPQFBFRLZJGPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide, also known as AZD7325, is a selective, orally bioavailable, and potent positive allosteric modulator of the GABA-A receptor. This compound has been the subject of extensive research due to its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and other neurological and psychiatric disorders.

Mécanisme D'action

N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of this receptor and increasing the inhibitory effects of GABA neurotransmission. This leads to anxiolytic and sedative effects, as well as the potential for anticonvulsant and muscle relaxant effects.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide has been shown to have anxiolytic and sedative effects in preclinical studies, and clinical trials have demonstrated its efficacy in reducing anxiety symptoms in patients with generalized anxiety disorder. The compound has also been shown to have potential anticonvulsant and muscle relaxant effects, as well as the potential for use in the treatment of insomnia.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide in lab experiments include its selectivity for the GABA-A receptor, its oral bioavailability, and its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and other neurological and psychiatric disorders. However, limitations of using N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Orientations Futures

Future research on N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide could focus on further elucidating its mechanism of action, as well as its potential therapeutic applications in the treatment of other neurological and psychiatric disorders. Additionally, research could focus on developing more selective and potent positive allosteric modulators of the GABA-A receptor, as well as exploring the potential of N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide in combination with other drugs for the treatment of anxiety disorders, insomnia, and other conditions.

Méthodes De Synthèse

N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide is synthesized through a multistep process that involves the coupling of 2-amino-5-chlorobenzonitrile with (R)-2-aminooxalan-2-ylmethylamine, followed by the cyclization of the resulting intermediate with 1,3-dibromopropane. The final step involves the amidation of the resulting spirocyclic intermediate with 2-carboxybenzaldehyde.

Applications De Recherche Scientifique

N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and other neurological and psychiatric disorders. The compound has been shown to have anxiolytic and sedative effects in preclinical studies, and clinical trials have demonstrated its efficacy in reducing anxiety symptoms in patients with generalized anxiety disorder.

Propriétés

IUPAC Name

N-(oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17(19-11-16-7-4-8-22-16)20-12-18(13-20)9-15(10-18)14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPQFBFRLZJGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(oxolan-2-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.